molecular formula C12H18F3NO5 B2585589 Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid CAS No. 2445791-53-5

Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid

Cat. No. B2585589
CAS RN: 2445791-53-5
M. Wt: 313.273
InChI Key: KSEMFLJFUNIIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a spirocyclic lactam that contains a trifluoroacetic acid group and an ester group. It has been synthesized using various methods and has shown promising results in various scientific applications. 5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid.

Scientific Research Applications

Synthesis Techniques and Structural Studies

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole : A new synthesis pathway for 2-oxa-7-azaspiro[3.5]nonane is described, demonstrating the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations, leading to the formation of a tetracyclic system including [1,2-a] ring-fused benzimidazole (Gurry, McArdle, & Aldabbagh, 2015).
  • Reductive Cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates : This study explores the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of bi- or tricyclic lactams or lactones, showcasing the compound's reactivity and potential in synthetic chemistry (Molchanov et al., 2016).

Antiviral and Antibacterial Applications

  • Novel Antibacterial Activity Against Respiratory Pathogens : Compounds synthesized from related structures exhibited potent in vitro antibacterial activity against a range of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, highlighting their potential in developing new treatments for respiratory tract infections (Odagiri et al., 2013).
  • Antiviral Evaluation of Spirothiazolidinone Derivatives : A study on spirothiazolidinone derivatives, designed and synthesized for their antiviral activity, showed strong activity against influenza A/H3N2 virus, suggesting the spirothiazolidinone scaffold's versatility in creating new classes of antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).

Novel Synthetic Applications and Characterization

  • Development of Novel Spirodiamino Acid Scaffold : A study demonstrated the use of intramolecular azomethine imine cycloaddition for constructing a unique, tri-functionalized scaffold for combinatorial chemistry, showcasing the compound's utility in creating diverse chemical structures for potential applications in drug discovery and development (Dolle et al., 1999).

properties

IUPAC Name

methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.C2HF3O2/c1-13-9(12)4-8-2-3-10(7-14-8)5-11-6-10;3-2(4,5)1(6)7/h8,11H,2-7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEMFLJFUNIIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2(CNC2)CO1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid

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